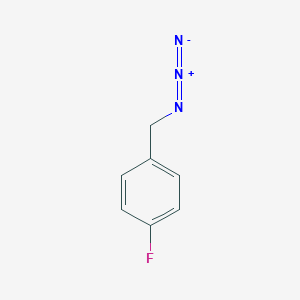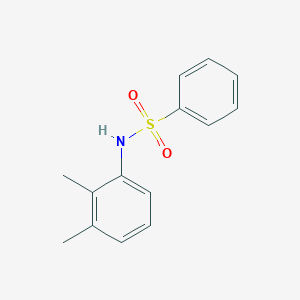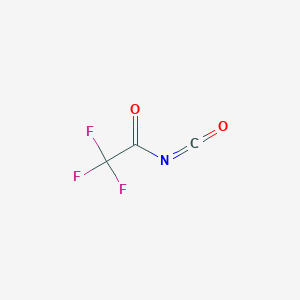![molecular formula C8H15NO2 B186788 1,4-Dioxa-8-azaspiro[4.6]undecane CAS No. 16803-07-9](/img/structure/B186788.png)
1,4-Dioxa-8-azaspiro[4.6]undecane
Übersicht
Beschreibung
1,4-Dioxa-8-azaspiro[4.6]undecane is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 .
Synthesis Analysis
The synthesis of this compound involves two stages . The first stage involves the reaction of 2-Aza-1,5-cycloheptanedione with ethylene glycol in the presence of toluene-4-sulfonic acid in toluene at 120°C for 2 hours. The second stage involves the reaction with sodium bis(2-methoxyethoxy)aluminium dihydride in toluene at 20°C for 5 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H15NO2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a predicted boiling point of 352.0±42.0 °C and a predicted density of 1.12±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthetic Methods : Innovative methods like the Prins cascade cyclization have been utilized for synthesizing derivatives of 1,4-Dioxa-8-azaspiro[4.6]undecane. This approach enables the creation of complex spiromorpholinotetrahydropyran derivatives (Reddy, Medaboina, Sridhar, & Singarapu, 2014).
Structural Studies : In-depth structural studies, such as NMR spectroscopy, have been conducted on derivatives of this compound, contributing to a better understanding of their chemical properties and potential applications (Zhang, Zhu, Xu, Cheng, Niu, & Chen, 2008).
Biological and Pharmacological Properties
Antibacterial Agents : Research has explored spirocyclic derivatives of ciprofloxacin incorporating this compound, showing distinct activity against specific bacterial strains (Lukin, Chudinov, Vedekhina, Rogacheva, Kraeva, Bakulina, & Krasavin, 2022).
HIV-1 Integrase Inhibitory Activity : Some derivatives have demonstrated potential as inhibitors for the human immunodeficiency virus integrase, an enzyme critical in the HIV replication cycle (Shults, Semenova, Johnson, Bondarenko, Bagryanskaya, Gatilov, Tolstikov, & Pommier, 2007).
Peptide Synthesis Applications : Compounds related to this compound, such as 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate, have been employed in the synthesis of peptides, demonstrating their versatility in synthetic organic chemistry (Rao, Nowshuddin, Jha, Divi, & Rao, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,4-dioxa-9-azaspiro[4.6]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-8(3-5-9-4-1)10-6-7-11-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZXTZIKSOUPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616893 | |
| Record name | 1,4-Dioxa-8-azaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16803-07-9 | |
| Record name | 1,4-Dioxa-8-azaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)

